Cas no 80180-30-9 ((1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione)
![(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione structure](https://it.kuujia.com/scimg/cas/80180-30-9x500.png)
80180-30-9 structure
Nome del prodotto:(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione
(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione
- 1,13-Dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,4H,5H-1,5-methanonaphtho[2,3-b:3,4-c']dipyran-2,7,12(6H,8aH)-trione
- DTXSID201001075
- 80180-30-9
- 1,5-Methano-2H,4H,5H-naphtho[3,2-b:2,1-c']dipyran-2,7,12(6H,8aH)-trione, 1,9,9a,13,13a,13b-hexahydro-1,13-dihydroxy-10,13a,14-trimethyl-,(1R,4aR,5S,8aS,9aR,13R,13aR,13bS,14R)-
- dihydroxy(trimethyl)[?]trione
- 1,5-Methano-2H,4H,5H-naphtho(3,2-b:2,1-c')dipyran-2,7,12(6H,8aH)-trione, 1,9,9a,13,13a,13b-hexahydro-1,13-dihydroxy-10,13a,14-trimethyl-,(1R,4aR,5S,8aS,9aR,13R,13aR,13bS,14R)-
- Shinjudilactone
-
- Inchi: InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1
- Chiave InChI: XCAPDGKSNAMUQC-SUQAYODVSA-N
- Sorrisi: CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O
Proprietà calcolate
- Massa esatta: 376.152203
- Massa monoisotopica: 376.152203
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 0
- Complessità: 817
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 110
- XLogP3: 0.2
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 650.3°C at 760 mmHg
- Punto di infiammabilità: 235.2°C
- Indice di rifrazione: 1.618
(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione Letteratura correlata
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
80180-30-9 ((1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione) Prodotti correlati
- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)
- 1252345-26-8(1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine)
- 2230789-97-4((1r,3r)-3-(1H-imidazol-1-yl)methylcyclobutan-1-amine)
- 1251631-89-6(3-(4-fluorophenyl)sulfanyl-N-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 5459-58-5(butyl 2-cyanoacetate)
- 1361653-66-8([4-Fluoro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 960009-55-6(N-(4-Methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1251605-36-3(3-ethyl-N-(3-fluoro-4-methoxyphenyl)methyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide)
- 2418648-54-9(Tert-butyl 3-formyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso